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Compound of Interest

Compound Name: 2-Propargyl-1-methyl-piperidine

Cat. No.: B2736187

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propargyl-1-methyl-piperidine is a heterocyclic organic compound featuring a piperidine
ring N-methylated and substituted at the 2-position with a propargyl group. The piperidine
scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of
pharmaceuticals and biologically active compounds due to its ability to confer desirable
pharmacokinetic properties.[1] The incorporation of a propargyl group, a terminal alkyne
functional group, offers a reactive handle for further chemical modifications, such as "“click"
chemistry, making it a versatile building block in drug discovery and chemical biology. This
guide provides a comprehensive overview of the molecular structure, properties, and potential
synthesis of 2-Propargyl-1-methyl-piperidine, based on available chemical data and
predictive models derived from related compounds.

Molecular Structure and Identifiers

The fundamental structural and identifying information for 2-Propargyl-1-methyl-piperidine is
summarized below. These data are crucial for database searches, regulatory submissions, and
computational modeling.
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Identifier Value Source

1-methyl-2-(prop-2-yn-1-

IUPAC Name Jpiperidine [2]
Common Name ;—E;z;rjyl-l-methyl- [2]
CAS Number 2228977-48-6 [2]
Molecular Formula CoH1sN [2]
Molecular Weight 137.22 g/mol [2]
Monoisotopic Mass 137.120449483 Da [2]
SMILES CN1CCCCcCi1CcC#HC [2]

INChl=1S/C9H15N/c1-3-6-9-7-
InChl 2]
4-5-8-10(9)2/h1,9H,4-8H2,2H3

PHIVNSVSEODOJD-
InChIKey [2]
UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

Direct experimental data for 2-Propargyl-1-methyl-piperidine is not extensively available in
public literature. Therefore, the following tables combine computed properties with expected
spectroscopic characteristics based on the analysis of its constituent functional groups and
related molecules.

Computed Physicochemical Properties
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Property Predicted Value

Source

XLogP3 1.8

[2]

Hydrogen Bond Donor Count 0

[2]

Hydrogen Bond Acceptor
Count

[2]

Rotatable Bond Count 1

[2]

Topological Polar Surface Area 3.2 A2

[2]

Heavy Atom Count 10

[2]

Predicted Spectroscopic Data
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Technique

Predicted Features

Rationale

1H NMR

Signals in the 6 1.4-2.8 ppm
range for piperidine protons. A
singlet around & 2.2-2.3 ppm
for the N-methyl protons. A
triplet around 6 2.0-2.2 ppm for
the acetylenic proton.
Methylene protons adjacent to
the alkyne and piperidine ring

would appear as multiplets.

Based on spectra of similar

piperidine derivatives.[3][4][5]

13C NMR

Piperidine ring carbons would
appear in the 6 24-60 ppm
range. The N-methyl carbon
would be around 6 45 ppm.
The alkyne carbons would be

in the 6 70-85 ppm range.

Based on data for N-
alkylpiperidines and propargyl-

containing compounds.[6][7]

Infrared (IR)

A sharp, strong band around
3300 cm~1 for the =C-H
stretch. A weak band between
2100-2260 cm~1 for the C=C
stretch. C-H stretching bands
for the piperidine and methyl
groups around 2850-2960

cm~L.

These are characteristic
absorption frequencies for

terminal alkynes.[8]

Mass Spectrometry (MS)

The molecular ion peak [M]* at
m/z 137. Fragmentation would
likely involve loss of the
propargyl group or cleavage of
the piperidine ring. A base
peak related to the stable N-
methylpiperidine fragment is

possible.

Fragmentation patterns of
piperidine alkaloids often show
characteristic losses related to
the substituents and ring
structure.[9] Predicted m/z for
[M+H]* is 138.12773.[10]

Experimental Protocols
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While a specific, published synthesis for 2-Propargyl-1-methyl-piperidine is not readily
available, a plausible synthetic route can be proposed based on established organic chemistry

reactions. The following protocol describes a potential two-step synthesis starting from
commercially available materials.

Proposed Synthesis Workflow
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Proposed Synthesis of 2-Propargyl-1-methyl-piperidine

Step 1: N-Methylation

Piperidine

Eschweiler-Clarke Reaction

Reductive Amination
(Formaldehyde, HCOOH)

1-Methylpiperidine

Step 2: C2-Propargylation

Deprotonation
(n-BuLi/sparteine)

Alkylation
(Propargyl Bromide)

2-Propargyl-1-methyl-piperidine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Propargyl-1-methyl-piperidine.
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Step 1: Synthesis of 1-Methylpiperidine (via Eschweiler-
Clarke Reaction)

¢ Reaction Setup: To a round-bottom flask, add piperidine (1.0 eq).

Reagent Addition: Add formic acid (2.0 eq) and formaldehyde (1.1 eq, as a 37% aqueous
solution).

Reaction Conditions: Heat the mixture to reflux (approximately 100°C) for 2-4 hours,
monitoring the evolution of CO2z. The reaction can be monitored by TLC or GC-MS to confirm
the consumption of the starting material.

Workup: Cool the reaction mixture to room temperature. Make the solution basic by the
careful addition of a saturated solution of sodium hydroxide (NaOH) or potassium carbonate
(K2COs3) until the pH is >10.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or
dichloromethane (3 x volumes).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure. The resulting crude 1-methylpiperidine can be
purified by distillation if necessary.

Step 2: Synthesis of 2-Propargyl-1-methyl-piperidine

o Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon
or Nitrogen), dissolve 1-methylpiperidine (1.0 eq) in a dry, aprotic solvent such as anhydrous
diethyl ether or THF.

o Deprotonation: Cool the solution to -78°C. Add a solution of n-butyllithium (n-BuLi, 1.1 eq)
complexed with a chiral ligand like (-)-sparteine (1.1 eq) dropwise. This step is crucial for
directed deprotonation at the C2 position. Stir the mixture at this temperature for 2-3 hours.

» Alkylation: Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at -78°C. Allow
the reaction to slowly warm to room temperature and stir overnight.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2736187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2736187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous
solution of ammonium chloride (NH4Cl).

o Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 x
volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter,
and concentrate in vacuo. The crude product can be purified by column chromatography on
silica gel to yield 2-propargyl-1-methyl-piperidine.

Potential Biological Activity and Signhaling Pathways

While no specific biological data has been published for 2-Propargyl-1-methyl-piperidine, its
structural components suggest potential areas of pharmacological interest.

» Piperidine Moiety: The piperidine ring is a common feature in drugs targeting the central
nervous system (CNS). It is found in opioids, antipsychotics, and antidepressants. Its
conformational flexibility allows it to interact with a variety of receptor binding pockets.[1]

e Propargylamine Moiety: The propargylamine structure is a known pharmacophore, most
notably in monoamine oxidase (MAOQ) inhibitors like selegiline and rasagiline, which are used
in the treatment of Parkinson's disease. These compounds act as irreversible inhibitors of
MAO-B, leading to increased dopamine levels in the brain. Propargylamine derivatives have
also been investigated for their neuroprotective properties.

Given these precedents, 2-Propargyl-1-methyl-piperidine could potentially exhibit activity as
a modulator of CNS targets, such as sigma receptors or as an inhibitor of enzymes like MAO.
However, this remains speculative without direct experimental evidence.

Drug Discovery and Characterization Workflow

The following diagram illustrates a general workflow for the evaluation of a novel compound
like 2-Propargyl-1-methyl-piperidine in a drug discovery context.
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General Workflow for Novel Compound Evaluation

( )
'

Structural Characterization
(NMR, MS, IR)

;

In Vitro Screening
(Binding Assays, Enzyme Inhibition)

Lead Optimization
(SAR Studies)

In Vivo Testing
(Animal Models)

Click to download full resolution via product page

Caption: A logical workflow for the synthesis and evaluation of a novel chemical entity.
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Conclusion

2-Propargyl-1-methyl-piperidine is a molecule with a well-defined structure that combines the
pharmacologically significant piperidine ring with the chemically versatile propargy! group.
While specific experimental data on its synthesis, properties, and biological activity are scarce
in the public domain, established chemical principles allow for the prediction of its
characteristics and the design of a viable synthetic route. Its structural relationship to known
CNS-active agents and enzyme inhibitors suggests it may be a compound of interest for further
investigation in drug discovery programs. The protocols and predictive data outlined in this
guide serve as a foundational resource for researchers aiming to synthesize and explore the
potential of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Propargyl-1-methyl-
piperidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2736187#2-propargyl-1-methyl-piperidine-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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